

Spectroscopic Characterization of 4-Fluoro-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-2-methylbenzenesulfonamide
Cat. No.:	B1299901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Fluoro-2-methylbenzenesulfonamide**, a key intermediate in medicinal chemistry and drug development. The guide details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

- IUPAC Name: **4-Fluoro-2-methylbenzenesulfonamide**
- CAS Number: 489-17-8[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₈FNO₂S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 189.21 g/mol [\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for **4-**

Fluoro-2-methylbenzenesulfonamide. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ^1H NMR Spectral Data for **4-Fluoro-2-methylbenzenesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	Doublet of doublets	1H	Aromatic H (ortho to SO_2NH_2)
~7.1 - 7.2	Doublet of doublets	1H	Aromatic H (ortho to F)
~7.0 - 7.1	Triplet	1H	Aromatic H (meta to both F and SO_2NH_2)
~4.8 - 5.2	Broad singlet	2H	$-\text{SO}_2\text{NH}_2$
~2.5 - 2.6	Singlet	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Fluoro-2-methylbenzenesulfonamide**

Chemical Shift (δ) ppm	Assignment
~162 - 165 (d, $^1\text{JCF} \approx 250$ Hz)	Aromatic C-F
~140 - 142	Aromatic C- SO_2NH_2
~138 - 140	Aromatic C- CH_3
~128 - 130 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic CH (ortho to F)
~120 - 122 (d, $^4\text{JCF} \approx 3$ Hz)	Aromatic CH (meta to F)
~115 - 117 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic CH (ortho to F)
~20 - 22	$-\text{CH}_3$

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-Fluoro-2-methylbenzenesulfonamide** is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

- A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ¹H NMR:
 - The spectrum is acquired with a 90° pulse angle.
 - A relaxation delay of 5 seconds is used between scans.
 - Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR:
 - The spectrum is acquired with proton decoupling.
 - A 45° pulse angle is used.
 - A relaxation delay of 2 seconds is employed.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for **4-Fluoro-2-methylbenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Sharp	N-H stretching (asymmetric and symmetric) of sulfonamide
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (methyl group)
1600 - 1580	Medium	C=C stretching in the aromatic ring
1480 - 1450	Medium	C=C stretching in the aromatic ring
1350 - 1310	Strong	Asymmetric SO ₂ stretching of sulfonamide[3]
1170 - 1150	Strong	Symmetric SO ₂ stretching of sulfonamide[3]
1250 - 1100	Strong	C-F stretching
900 - 800	Strong	Aromatic C-H out-of-plane bending

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid **4-Fluoro-2-methylbenzenesulfonamide** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- A resolution of 4 cm^{-1} is commonly used.
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

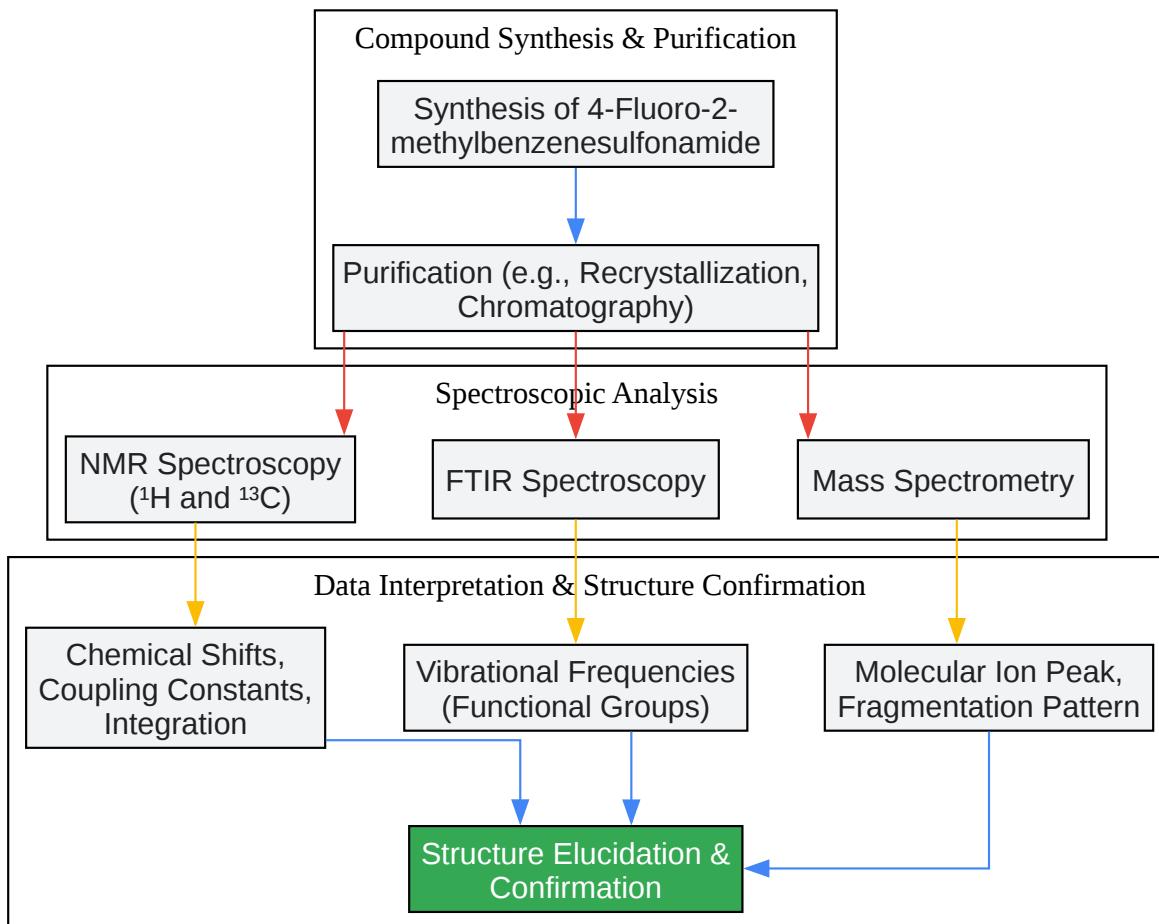
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for **4-Fluoro-2-methylbenzenesulfonamide**

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
189	Moderate	$[\text{M}]^+$ (Molecular ion)
125	High	$[\text{M} - \text{SO}_2\text{NH}_2]^+$
109	High	$[\text{M} - \text{SO}_2\text{NH}_2 - \text{CH}_3]^+$ or $[\text{C}_6\text{H}_4\text{F}]^+$
95	Moderate	$[\text{C}_6\text{H}_4\text{F} - \text{F}]^+$
64	Moderate	$[\text{SO}_2]^+$

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with EI):

- A dilute solution of **4-Fluoro-2-methylbenzenesulfonamide** is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- The sample is injected into a gas chromatograph (GC) for separation.


- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

- A GC-MS system is used.
- The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).
- The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Fluoro-2-methylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Fluoro-2-methylbenzenesulfonamide**.

This guide provides a foundational understanding of the key spectroscopic features of **4-Fluoro-2-methylbenzenesulfonamide**. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. znaturforsch.com [znaturforsch.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Fluoro-2-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299901#spectral-data-for-4-fluoro-2-methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com